
Dimethoate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ジメトエート-d6は、有機リン酸アミド系殺虫剤であるジメトエートの同位体標識化合物です。 ジメトエート-d6の化学式はC5H6D6NO3PS2で、ジメトエート中のすべての水素原子が重水素で置換されています 。 この化合物は、アブラムシ、ダニ、ヨコバイなどの害虫防除のために、農業や園芸で広く使用されています .
作用機序
ジメトエート-d6は、ジメトエートと同様に、アセチルコリンエステラーゼ阻害剤として作用します。 これは、中枢神経系の正常な機能に不可欠な酵素であるコリンエステラーゼを不活性化します 。 ジメトエート-d6はこの酵素を阻害することにより、神経信号伝達を阻害し、アセチルコリンが蓄積して神経損傷を引き起こします 。 この機序は、他の有機リン系化合物と類似しており、ジメトエート-d6は強力な殺虫剤となっています .
準備方法
化学反応の分析
ジメトエート-d6は、次のようなさまざまな化学反応を起こします。
酸化: ジメトエート-d6は酸化されて、強力なコリンエステラーゼ阻害剤であるオメトエートを生成します.
これらの反応に使用される一般的な試薬には、酸化剤、水、求核剤などがあります。 これらの反応から生成される主な生成物は、オメトエートおよびその他の分解生成物です .
科学研究における用途
ジメトエート-d6は、科学研究、特に化学、生物学、医学、産業の分野で広く使用されています。用途には、次のようなものがあります。
科学的研究の応用
Dimethoate-d6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Analytical Chemistry: This compound serves as an internal standard for the quantification of Dimethoate in various samples using techniques like gas chromatography and liquid chromatography.
Environmental Studies: Researchers use this compound to study the environmental fate and degradation of Dimethoate, helping to understand its impact on ecosystems.
類似化合物との比較
ジメトエート-d6は、重水素で同位体標識されている点が特徴です。類似化合物には、次のようなものがあります。
ジメトエート: 殺虫剤として広く使用されている母体化合物です.
マラチオン: 作用機序が類似している別の有機リン系殺虫剤です.
クロルピリホス: 同様の目的で使用されている有機リン系殺虫剤です.
これらの化合物と比較して、ジメトエート-d6は主に研究用途で使用され、同位体標識により正確な分析測定が可能となっています .
特性
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(11,8-2)9-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXGJITAZMZEV-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=S)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-81-6 |
Source


|
| Record name | 1219794-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
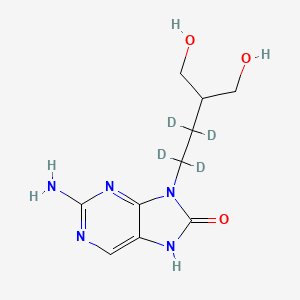
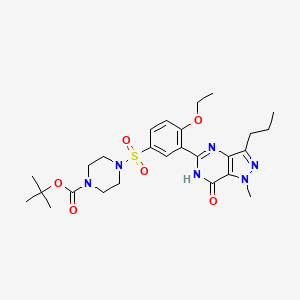

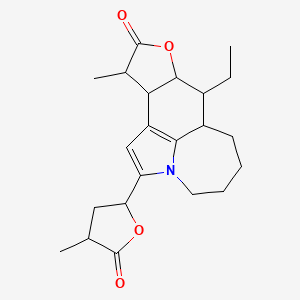

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)
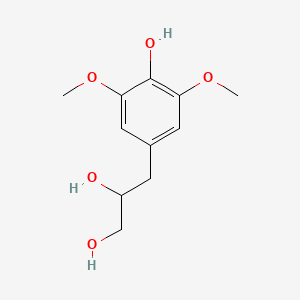
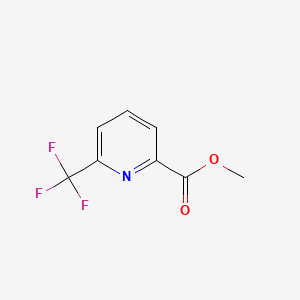
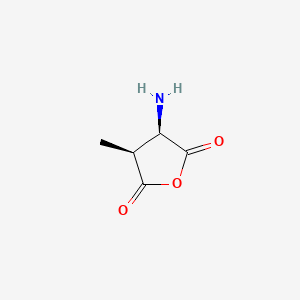
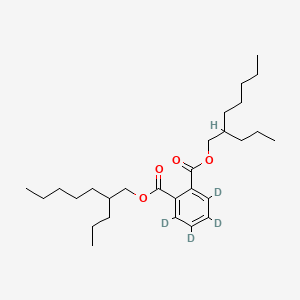
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)
